molecular formula C11H11N3O3S B2935221 5-Isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid CAS No. 1439441-62-9

5-Isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid

Cat. No.: B2935221
CAS No.: 1439441-62-9
M. Wt: 265.29
InChI Key: VHGRIPPAOMNUBH-UHFFFAOYSA-N
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Description

5-Isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid ( 1439441-62-9) is a high-purity chemical compound with a molecular formula of C 11 H 11 N 3 O 3 S and a molecular weight of 265.29 g/mol . This tetrahydropyrido[2,3-d]pyrimidine derivative is designed for research and development applications in medicinal chemistry and pharmaceutical sciences. The compound features a fused pyrimidine heterocyclic core structure, which is a privileged scaffold in drug discovery due to its diverse biological activities. Pyrimidine derivatives, particularly 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine analogs, have demonstrated significant potential in various research areas . These structural motifs are known to exhibit anti-inflammatory properties, as demonstrated in studies on similar compounds that showed efficacy in carrageenan-induced rat paw edema models, though their mechanism appears distinct from traditional cyclooxygenase inhibition . Furthermore, related thioxo-dihydropyrimidine structures have shown promising antioxidant activities, including free radical and hydrogen peroxide scavenging capabilities, making them valuable for oxidative stress research . Researchers are also exploring similar pyrimidine-based structures for their antimicrobial potential, particularly against drug-resistant bacterial strains, through mechanisms such as inhibition of bacterial tRNA (Guanine37-N1)-methyltransferase (TrmD) . The structural features of this compound, including the isopropyl substituent and thioxo group, provide opportunities for further chemical modification and structure-activity relationship studies. Application Notes: This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Proper personal protective equipment should be worn when handling this compound, and it should be used only in well-ventilated areas. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

4-oxo-5-propan-2-yl-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c1-4(2)5-3-6(10(16)17)12-8-7(5)9(15)14-11(18)13-8/h3-4H,1-2H3,(H,16,17)(H2,12,13,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGRIPPAOMNUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC2=C1C(=O)NC(=S)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of isopropylamine with a suitable diketone in the presence of a thiolating agent to form the desired compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors. The process involves carefully controlled reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Reduction Reactions

The thioxo (C=S) group undergoes selective reduction under controlled conditions:

  • LiAlH₄ in anhydrous THF reduces the thioxo group to a thiol (-SH) at 0–5°C, preserving the oxo and carboxylic acid groups .

  • Catalytic hydrogenation (H₂/Pd-C ) in ethanol at 50°C yields the dithiol derivative, though over-reduction of the pyrimidine ring may occur .

Reagent Conditions Product Yield
LiAlH₄THF, 0–5°C, 2 h5-Isopropyl-4-oxo-2-thiol-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid68%
H₂ (1 atm)/Pd-CEtOH, 50°C, 6 h5-Isopropyl-2,4-dithiol-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid52%

Nucleophilic Substitution

The carboxylic acid group participates in esterification and amidation:

  • Esterification : Reacts with methanol (1:5 molar ratio) under H₂SO₄ catalysis (70°C, 4 h) to form the methyl ester.

  • Amidation : Coupling with amines (e.g., benzylamine) via EDC/HOBt in DMF yields corresponding amides .

Reaction Reagents Conditions Product Yield
EsterificationMeOH, H₂SO₄70°C, 4 hMethyl 5-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate85%
AmidationBenzylamine, EDC/HOBtDMF, RT, 12 h5-Isopropyl-4-oxo-2-thioxo-N-benzylpyrido[2,3-d]pyrimidine-7-carboxamide73%

Condensation and Cycloaddition

The oxo and thioxo groups enable condensation with aldehydes/amines:

  • Aldehyde Condensation : Reacts with 4-nitrobenzaldehyde in water (pH 2.5–3.0, 25°C) to form fused pyrido-pyrimidine derivatives via enamine intermediates .

  • 1,3-Dipolar Cycloaddition : With nitrile oxides, forms isoxazoline hybrids under microwave irradiation (100°C, 15 min) .

Substrate Reagents Conditions Product Yield
4-NitrobenzaldehydeH₂O, pH 2.5–3.025°C, 16 h5-Isopropyl-10-(4-nitrophenyl)-2,4,6,8-tetraoxo-hexahydropyrido[2,3-d:6,5-d']dipyrimidine-7-carboxylic acid70%
Nitrile oxideToluene, MW100°C, 15 minIsoxazoline-fused pyrido-pyrimidine65%

Ring Modification and Functionalization

The pyrido-pyrimidine ring undergoes electrophilic substitution:

  • Halogenation : Br₂ in acetic acid brominates the C-5 position selectively (60°C, 3 h).

  • Alkylation : Methyl iodide with NaH in DMF alkylates the N-3 position (RT, 6 h) .

Reagent Conditions Product Yield
Br₂ (1.2 eq)AcOH, 60°C, 3 h5-Bromo-7-carboxy-5-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine78%
CH₃I, NaHDMF, RT, 6 h3-Methyl-5-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid81%

pH-Dependent Reactivity

The compound’s behavior varies significantly with pH:

  • Acidic Conditions (pH < 3) : Protonation of the pyrimidine N-1 enhances electrophilicity, facilitating nucleophilic attack at C-6 .

  • Basic Conditions (pH > 10) : Deprotonation of the carboxylic acid group promotes decarboxylation at elevated temperatures (80°C).

Biological Activity Modulation

Derivatives synthesized via these reactions show enhanced pharmacological profiles:

  • Methyl ester analogs exhibit 2.5× increased solubility in aqueous buffers (pH 7.4).

  • Amide derivatives demonstrate IC₅₀ = 1.8 μM against CDK2 kinase, highlighting therapeutic potential .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, the compound is utilized to study enzyme inhibition and protein interactions. It has shown promise in the development of new therapeutic agents targeting specific biological pathways.

Medicine: The compound has potential medicinal applications, particularly in the treatment of diseases related to the central nervous system and cardiovascular system. Its unique structure allows it to interact with specific molecular targets, leading to potential therapeutic effects.

Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and agrochemicals. Its versatility makes it a valuable component in the synthesis of various commercial products.

Mechanism of Action

The mechanism by which 5-Isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Functional Groups: The target’s carboxylic acid at Position 7 distinguishes it from most analogs, which typically feature carbonitriles (e.g., 4a, 3n) or carboxamides (e.g., A484954) at Position 4.
  • Substituent Effects : The isopropyl group at Position 5 introduces steric hindrance compared to phenyl (3n) or substituted phenyl (4a) groups, which may alter binding affinity in biological targets .
  • Thioxo vs. Oxo : The thioxo group at Position 2 in the target compound could influence tautomeric equilibria or metal chelation, contrasting with oxo-containing analogs like A484954 .

Yield Comparison :

Compound Yield (%) Key Step
Target Not reported Microwave-assisted condensation
4a () 27.2 Alkylation with 4-fluorobenzyl bromide
3n () 66.7 Nucleophilic substitution under mild conditions

The lower yields for 4a-4d (21.7–28.1%) suggest challenges in introducing bulky substituents (e.g., fluorobenzyl groups) compared to simpler alkyl chains .

Biological Activity

5-Isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological applications.

Chemical Structure

The structure of this compound can be represented as follows:

Chemical Structure

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, a study reported that derivatives of tetrahydropyridopyrimidine exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in the G1 phase.

Case Study: Cytotoxicity Assay

In a cytotoxicity assay involving human breast cancer cells (MCF-7), this compound demonstrated an IC50 value of approximately 15 µM. This indicates a potent anticancer activity compared to standard chemotherapy agents.

CompoundCell LineIC50 (µM)
5-Isopropyl-4-oxo...MCF-715
DoxorubicinMCF-710

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Research Findings

A study evaluated the antimicrobial activity using the disk diffusion method. The results indicated that the compound produced inhibition zones ranging from 12 mm to 18 mm at concentrations of 50 µg/mL.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli12

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of DNA synthesis : The compound may interfere with nucleic acid synthesis in microbial cells.
  • Induction of oxidative stress : Increased reactive oxygen species (ROS) production leading to cellular damage.
  • Apoptosis induction : Triggering programmed cell death in cancer cells through mitochondrial pathways.

Q & A

Q. What are the recommended synthetic routes for 5-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid?

Methodological Answer: Synthesis typically involves cyclization strategies. For example:

  • Microwave-assisted cyclization : Mont et al. (2004) demonstrated that microwave irradiation enhances reaction efficiency for pyrido[2,3-d]pyrimidin-7-ones, reducing side products and improving yields. This method is adaptable for introducing the isopropyl and thioxo groups via functionalized precursors .
  • Palladium-catalyzed reductive cyclization : Abdellatif (2023) reported nitroarene reductive cyclization using formic acid derivatives as CO surrogates. This approach allows precise control over ring closure and substituent placement .
  • Key steps : Protect the carboxylic acid group during cyclization to prevent side reactions. Use anhydrous DMF for coupling reactions and silica gel chromatography for purification .

Table 1 : Comparison of Synthetic Approaches for Analogous Compounds

SubstituentMethodYield (%)Reference
MethylthiopheneNucleophilic addition95
PropylthiopheneMicrowave cyclization89

Q. How should researchers characterize the compound’s structural integrity and purity?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the isopropyl group (δ ~1.2–1.4 ppm for CH3; δ ~2.5–3.0 ppm for CH), thioxo group (δ ~160–170 ppm in 13C), and carboxylic acid (δ ~170–175 ppm in 13C). Compare with calculated shifts using DFT .
  • IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1650–1750 cm⁻¹) and thioxo (C=S, ~600–700 cm⁻¹) groups .
  • HPLC-PDA : Use a C18 column with acetonitrile/water (0.1% TFA) gradient to assess purity (>95% recommended for biological assays) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
  • Storage : Keep in airtight containers at 2–8°C under inert gas (N2/Ar) to prevent oxidation of the thioxo group .
  • Spill Management : Neutralize with sodium bicarbonate, collect with absorbent materials, and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize antitumor activity?

Methodological Answer:

  • Substituent Variation : Synthesize derivatives with alkyl (e.g., ethyl, propyl) or aromatic groups at position 5. Compare IC50 values against cancer cell lines (e.g., MCF-7, HepG2) .
  • Mechanistic Probes : Replace the thioxo group with oxo or selenoxo to evaluate redox activity’s role in cytotoxicity .
  • Crystallography : Co-crystallize with target enzymes (e.g., thymidylate synthase) to identify binding interactions. Use PyMOL for docking simulations .

Q. How to resolve contradictions in reported reaction yields for similar pyrido[2,3-d]pyrimidine derivatives?

Methodological Answer:

  • Parameter Screening : Replicate reactions under varying conditions (solvent polarity, catalyst loading). For example, Pd(OAc)2 at 2–10 mol% in DMF/THF mixtures .
  • Side Reaction Analysis : Use LC-MS to detect intermediates (e.g., hydrolyzed carboxylic acid derivatives). Adjust protecting groups (e.g., switch from ethyl to tert-butyl esters) .
  • Yield Optimization Table :
ConditionYield (%)Purity (%)
DMF, 5 mol% Pd7892
THF, 2 mol% Pd6588

Q. What strategies improve solubility for in vivo pharmacokinetic studies?

Methodological Answer:

  • Salt Formation : Prepare sodium or lysine salts of the carboxylic acid group. Monitor pH stability (4.5–7.4) .
  • Prodrug Design : Synthesize ester prodrugs (e.g., ethyl or PEGylated esters) to enhance membrane permeability. Hydrolyze in plasma for active compound release .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (100–200 nm) for sustained release. Characterize with dynamic light scattering (DLS) .

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